molecular formula C20H19N3O4S2 B2909931 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 941244-25-3

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2909931
M. Wt: 429.51
InChI Key: KJURDLKKKZULRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O4S2 and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves the synthesis of the oxadiazole and thioether moieties separately, followed by their coupling to form the final product.

Starting Materials
4-nitrobenzoyl chloride, sodium azide, sodium hydride, 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole, 1-phenylethanone, triethylamine, N,N-dimethylformamide, ethyl acetate, wate

Reaction
Step 1: Synthesis of 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole, a. Dissolve 4-nitrobenzoyl chloride in N,N-dimethylformamide and add sodium azide., b. Add sodium hydride to the mixture and stir for 30 minutes., c. Add 3-(pyrrolidin-1-ylsulfonyl)aniline and stir for 24 hours at room temperature., d. Filter the mixture and wash the solid with water and ethyl acetate., e. Dry the solid and recrystallize from ethyl acetate to obtain 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole., Step 2: Synthesis of 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone, a. Dissolve 1-phenylethanone in N,N-dimethylformamide and add triethylamine., b. Add 2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazole and stir for 24 hours at room temperature., c. Filter the mixture and wash the solid with water and ethyl acetate., d. Dry the solid and recrystallize from ethyl acetate to obtain 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone., Step 3: Synthesis of 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, a. Dissolve 1-phenyl-2-(2-mercapto-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-5-yl)ethanone in N,N-dimethylformamide., b. Add triethylamine and 1,2-dibromoethane and stir for 24 hours at room temperature., c. Filter the mixture and wash the solid with water and ethyl acetate., d. Dry the solid and recrystallize from ethyl acetate to obtain 1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone.

properties

IUPAC Name

1-phenyl-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c24-18(15-7-2-1-3-8-15)14-28-20-22-21-19(27-20)16-9-6-10-17(13-16)29(25,26)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJURDLKKKZULRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.